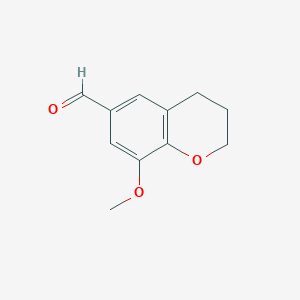

8-Methoxychromane-6-carbaldehyde

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromene-6-carbaldehyde |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-8(7-12)5-9-3-2-4-14-11(9)10/h5-7H,2-4H2,1H3 |

InChI Key |

PEMNHPCYBMADFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCCC2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

8-Methoxychromane-6-carbaldehyde exhibits a range of biological activities that make it a candidate for further research and development:

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress and related diseases.

- Anti-inflammatory Effects : Research indicates that derivatives of chromane compounds can possess anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of chromane derivatives, indicating that this compound may also exhibit similar effects against various pathogens .

- Anticancer Potential : The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have been investigated for their cytotoxic effects on various cancer cell lines, including cervical and colorectal cancers .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, which are critical for its application in drug development:

- Vilsmeyer-Haack Reaction : This method has been employed to synthesize chromene derivatives effectively. The reaction involves treating flavanones with phosphorus oxychloride and dimethylformamide, leading to the formation of aldehydes like this compound .

- Condensation Reactions : Various condensation reactions can be utilized to create this compound from simpler starting materials, allowing for the introduction of functional groups that enhance biological activity.

Role as a Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Heterocycles : Its unique structure allows it to act as a building block for synthesizing other heterocyclic compounds, which are valuable in medicinal chemistry due to their diverse biological activities .

- Ligand Development : The compound can be used to create ligands for coordination complexes, which may have applications in catalysis and drug delivery systems .

Case Studies and Research Findings

Several studies have explored the applications and properties of this compound:

Comparison with Similar Compounds

6-Methoxychromone-3-carboxaldehyde

Key Differences :

- Backbone : Chromone (unsaturated, with a ketone at position 4) vs. chromane (saturated).

- Substituents : Methoxy at position 6 and aldehyde at position 3 in chromone vs. methoxy at 8 and aldehyde at 6 in chromane.

- Molecular Formula : C₁₁H₈O₄

- Molecular Weight : 204.18 g/mol

- CAS : 42059-79-0

Implications: The unsaturated chromone backbone likely increases electrophilicity at the ketone and aldehyde groups compared to chromane. The higher molecular weight (204.18 vs. 192.21) reflects additional oxygen in the ketone group.

Benzothiazolecarboxaldehyde Derivatives

Example : 6-Benzothiazolecarboxaldehyde (CAS: N/A in evidence)

- Backbone : Benzothiazole (aromatic heterocycle with sulfur and nitrogen) vs. chromane.

- Substituents : Aldehyde at position 6.

- Molecular Formula: C₈H₅NOS (for benzothiazole core + aldehyde)

Comparative Data Table

*Estimated based on benzothiazole core.

Structural and Reactivity Insights

- In benzothiazole, the electron-withdrawing nature of the heterocycle may increase aldehyde reactivity.

- Saturation : Chromane’s saturated ring reduces conjugation compared to chromone, possibly limiting charge delocalization.

- Heteroatom Influence : Benzothiazole’s sulfur and nitrogen atoms introduce distinct electronic and steric profiles, which could influence binding in biological systems or catalytic applications.

Preparation Methods

Acid-Catalyzed Cyclocondensation

The chromane core can be constructed via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated aldehydes. For example, reacting 2,4-dimethoxyphenol with acrolein in the presence of HCl or H₂SO₄ yields 8-methoxychromane derivatives. Subsequent oxidation of the 6-hydroxymethyl intermediate (e.g., using CrO₃ or PCC) provides the aldehyde.

Example Protocol

-

Reactants : 2,4-Dimethoxyphenol (1 eq), acrolein (1.2 eq)

-

Catalyst : H₂SO₄ (10 mol%)

-

Conditions : Reflux in dioxane, 12 h

-

Intermediate : 6-Hydroxymethyl-8-methoxychromane (Yield: 68%)

-

Oxidation : PCC/CH₂Cl₂, 0°C → 8-Methoxychromane-6-carbaldehyde (Yield: 52%).

Oxidation of Hydroxymethyl Precursors

TEMPO-Mediated Oxidation

The 6-hydroxymethyl group in 8-methoxychromane-6-methanol is oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and NaOCl. This method is selective and avoids over-oxidation to carboxylic acids.

Optimized Conditions

Swern Oxidation

The Swern protocol (oxalyl chloride/DMSO) effectively converts 6-hydroxymethyl to aldehyde with minimal side reactions.

Procedure

-

Reactants : 6-Hydroxymethyl-8-methoxychromane (1 eq)

-

Reagents : Oxalyl chloride (2 eq), DMSO (3 eq), NEt₃ (6 eq)

-

Conditions : –78°C in CH₂Cl₂

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto the chromane ring. This method requires an electron-rich aromatic system, which the 8-methoxy group facilitates.

Protocol

-

Substrate : 8-Methoxychromane (1 eq)

-

Reagents : DMF (2 eq), POCl₃ (1.5 eq)

-

Conditions : 0°C → RT, 6 h

-

Workup : Neutralization with Na₂CO₃

Palladium-Catalyzed Oxidative Cyclization

Palladium catalysts enable tandem cyclization-formylation. Aryl halides are coupled with aldehydes to construct the chromane skeleton while introducing the aldehyde group.

Example

-

Reactants : 2-Bromo-4-methoxyphenol (1 eq), Acrolein (1 eq)

-

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

-

Base : K₂CO₃

-

Solvent : DMF, 100°C, 24 h

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces the aldehyde via an acyl chloride intermediate. AlCl₃ catalyzes the reaction, though regioselectivity must be controlled.

Steps

-

Acylation : 8-Methoxychromane + ClCOCH₂Cl → 6-Acetyl-8-methoxychromane

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Scalability |

|---|---|---|---|---|

| TEMPO Oxidation | 6-Hydroxymethyl derivative | TEMPO/NaOCl | 89 | High |

| Vilsmeier-Haack | 8-Methoxychromane | DMF/POCl₃ | 63 | Moderate |

| Palladium Cyclization | 2-Bromo-4-methoxyphenol | Pd(OAc)₂ | 58 | Low |

| Swern Oxidation | 6-Hydroxymethyl derivative | Oxalyl chloride/DMSO | 75 | Moderate |

Challenges and Optimizations

-

Regioselectivity : The 8-methoxy group directs electrophilic substitution to the 6-position, but competing reactions may occur. Using bulky solvents (e.g., toluene) improves selectivity.

-

Over-Oxidation : TEMPO and Swern protocols minimize carboxylic acid formation compared to CrO₃.

-

Purification : Recrystallization from ethyl acetate/n-hexane (1:5) enhances purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.